molecular formula C13H8ClNO5 B8461625 2-(5'-Chloro-2-nitrophenoxy)benzoic acid

2-(5'-Chloro-2-nitrophenoxy)benzoic acid

Cat. No. B8461625
M. Wt: 293.66 g/mol
InChI Key: KLIVBHQWGSWZNC-UHFFFAOYSA-N
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Patent
US04604390

Procedure details

The 1-chloro-4-nitro-9H-xanthen-9-one was prepared as follows: Crude 2-(5'-chloro-2-nitrophenoxy)-benzoic acid (50 g) was added to 200 g of concentrated sulfuric acid. The mixture was held at 75° C. for 4.5 hours, and added to a stirred mixture of 1.5 1 of chloroform and water containing ice as needed to maintain the temperature below 35° C. The chloroform layer was separated, washed with 5% sodium bicarbonate, evaporated to dryness and the residue was crystallized from 200 ml of toluene and 30 ml of cyclohexane to provide the product mp 175°-186° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N+:18]([O-:20])=[O:19])=[C:6]([CH:17]=1)[O:7][C:8]1[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=1[C:10]([OH:12])=O.S(=O)(=O)(O)O.C(Cl)(Cl)Cl>O>[Cl:1][C:2]1[C:17]2[C:10](=[O:12])[C:9]3[C:8](=[CH:16][CH:15]=[CH:14][CH:13]=3)[O:7][C:6]=2[C:5]([N+:18]([O-:20])=[O:19])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
ClC=1C=CC(=C(OC2=C(C(=O)O)C=CC=C2)C1)[N+](=O)[O-]
Name
Quantity
200 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing ice
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature below 35° C
CUSTOM
Type
CUSTOM
Details
The chloroform layer was separated
WASH
Type
WASH
Details
washed with 5% sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from 200 ml of toluene and 30 ml of cyclohexane

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
ClC1=CC=C(C=2OC3=CC=CC=C3C(C12)=O)[N+](=O)[O-]
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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